molecular formula C14H9ClO B14648021 1-(Chloromethyl)-9H-fluoren-9-one CAS No. 53424-16-1

1-(Chloromethyl)-9H-fluoren-9-one

Cat. No.: B14648021
CAS No.: 53424-16-1
M. Wt: 228.67 g/mol
InChI Key: SWKHTKQWCKDGJI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-9H-fluoren-9-one is an organic compound with the molecular formula C14H9ClO It is a derivative of fluorenone, where a chloromethyl group is attached to the ninth position of the fluorenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the reaction of fluorenone with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under acidic conditions, which protonate the carbonyl group of formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products and ensure efficient separation and purification of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-9H-fluoren-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation and Reduction Reactions: The fluorenone moiety can undergo oxidation to form fluorenone derivatives or reduction to form fluorenol derivatives.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

  • Substitution reactions yield various substituted fluorenone derivatives.
  • Oxidation reactions produce fluorenone derivatives with additional functional groups.
  • Reduction reactions result in fluorenol derivatives.

Scientific Research Applications

1-(Chloromethyl)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various fluorenone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-9H-fluoren-9-one involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The chloromethyl group acts as an electrophile, reacting with nucleophilic sites on target molecules.

    Oxidation-Reduction Reactions: The fluorenone moiety can undergo redox reactions, influencing the redox state of biological systems.

    Binding to Biomolecules: The compound can bind to proteins, DNA, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

1-(Chloromethyl)-9H-fluoren-9-one can be compared with other similar compounds, such as:

    1-(Chloromethyl)naphthalene: Both compounds have a chloromethyl group attached to an aromatic ring, but this compound has a more complex structure with a fluorenone moiety.

    Benzyl Chloride: Similar in having a chloromethyl group, but lacks the fluorenone structure, making it less versatile in certain reactions.

    1,1-Bis(chloromethyl)ethylene: Contains two chloromethyl groups, but differs significantly in structure and reactivity.

Properties

CAS No.

53424-16-1

Molecular Formula

C14H9ClO

Molecular Weight

228.67 g/mol

IUPAC Name

1-(chloromethyl)fluoren-9-one

InChI

InChI=1S/C14H9ClO/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-7H,8H2

InChI Key

SWKHTKQWCKDGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(=C3C2=O)CCl

Origin of Product

United States

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